Cas no 84371-65-3 (Mifepristone)
Mifepristone Chemical and Physical Properties
Names and Identifiers
-
- mifepristone
- Mifepriston Dianhydride
- 4,9-dien-3-one r38486 ra-4,9-dien-3-one ru486-6 Mifepriston Dianhydride
- Mifepristone Solution
- 11β-(4-Dimethyl-amino)-phenyl-17β-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
- RU 38486
- RU 486
- RU-38486
- RU-486
- 11β-(4-Dimethylamino)phenyl-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- 11β-[4-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- 11b-[p-(Dimethylamino)phenyl]-17b-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- Mifegyne
- Mifeprex
- Corlux
- Korlym
- RU486
- Mifepriston
- Mifepristonum [Latin]
- Mifepristona [Spanish]
- Mifepristone [USAN:INN:BAN]
- R 38486
- RU 486-6
- MLS000069785
- 320T6RNW1F
- Mifepristone, 98%
- SMR00005848
- (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one (ACI)
- Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-, (11β,17β)- (9CI)
- (8S,11R,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- 17β-Hydroxy-11β-[4-(dimethylamino)-phenyl]-17α-(prop-1-ynyl)-estra-4,9-dien-3-one
- C 1073
- CDB 2477
- MeSH ID: D015735
- Mifestone
- MTPill
- Pencrofton
- VGX 410
- (11beta,17beta)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-prop-1-yn-1-ylestra-4,9-dien-3-one
- 11beta-(4-Dimethyl-amino)-phenyl-17beta-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
- MIFEPRISTONE [JAN]
- Pictovir
- BCP02145
- Mifepristonum (Latin)
- MLS001074115
- MIFEPRISTONE [VANDF]
- RU486;C-1073
- GTPL2805
- HY-13683
- 11beta-(4-(Dimethylamino)phenyl)-17beta-hydroxy-17-(prop-1-yn-1-yl)estra-4,9-dien-3-one
- HMS3676D17
- MIFEPRISTONE [INN]
- AS-13938
- Q-201405
- (8S,11R,13S,14S,17S)-11-(4-(dimethylamino)phenyl)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- BIDD:PXR0123
- MIFEPRISTONE (MART.)
- BDBM50072024
- D00585
- 11beta-(4-(N,N-dimethylamino)phenyl)-17alpha-(prop-1-ynyl)-delta 4,9-estradiene- 17beta-ol-3-one(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
- HMS3649J08
- 11beta-(4-(N,N-Dimethylamino)phenyl)-17alpha-(prop-1-ynyl)-delta4,9-estradiene-17beta-ol-3-one
- 11-(4-DIMETHYLAMINO-PHENYL)-17-HYDROXY-13-METHYL-17-PROP-1-YNYL-1,2,6,7,8,11,12,13,14,15,16,17-DODEC AHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE
- M 8046
- (11beta,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one
- 11-(4-DIMETHYLAMINO-PHENYL)-17-HYDROXY-13-METHYL-17-PROP-1-YNYL-1,2,6,7,8,11,12,13,14,15,16,17-DODEC AHYDRO-CYCLOPENTA[A]PHENANTHREN-3-ONE
- NCGC00025179-08
- LP00801
- SCHEMBL16087
- Lopac0_000801
- Tox21_301841
- BRD-K37270826-001-31-8
- NCGC00025179-12
- (8S,11R,13S,14S,17S)-11-(4-dimethylaminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- NCGC00025179-23
- SR-01000076011-5
- NCGC00025179-13
- Prestwick0_000299
- CI-1073
- Mifepristone, >=98%
- BRD-K37270826-001-26-8
- NSC-759862
- Korlym (TN)
- CS-1435
- SR-01000076011-1
- SPBio_002457
- HMS3712L20
- Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-, (11b,17b)-
- DTXCID303322
- RU486 (tetramethyl-rhodamine conjugated)
- 11-((4-dimethylamino) phenyl)-17-Hydroxy-17-(1-propynyl) Estra-4,9-dien-3-one
- SR-01000721888-4
- HMS2095L20
- VGX-410
- DTXSID5023322
- s2606
- (11beta,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
- CPD000058481
- (1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- 11beta-(4-Dimethylamino)phenyl-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- Tox21_110952_1
- BRN 5779404
- C29H35NO2
- MIFEPRISTONE [MART.]
- HY-13683R
- HMS2052L05
- VX-410
- BRD-K37270826-001-04-5
- CCRIS 9332
- 11beta-(p-(Dimethylamino)phenyl)-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- HB2783
- MIFEPRISTONE [ORANGE BOOK]
- AKOS015895416
- 11ss-[p-(Dimethylamino)fenyl]-17ss-hydroxy- 17-(1-propynyl)estra-4,9-dien-3-on
- HSDB 6841
- 11beta-(4-(dimethylamino)phenyl)-17beta-hydroxy-17alpha-(prop-1-yn-1-yl)estra-4,9-dien-3-one
- MIFEPRISTONE [HSDB]
- EU-0100801
- 1nhz
- Mifeprex (TN)
- Tox21_500801
- (10S,11S,14S,15S,17R)-17-[4-(dimethylamino)phenyl]-14-hydroxy-15-methyl-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one
- Spectrum5_002045
- G03XB01
- Mifegyne(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
- MIFEPRISTONE [USAN]
- SR-01000721888
- SDCCGSBI-0050778.P002
- (11beta,17beta)-11-(4-(Dimethylamino)-phenyl)-17-hydroxy-17-(1-propynyl)estra- 4,9-dien-3-one(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
- Mifepristone (Standard)
- Mifepristone 1.0 mg/ml in Acetonitrile
- (aa Beta, 17 beta)-11-(4-(dimethylamino)-phenyl)-17-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- 11.beta.-[4-(Dimethylamino)phenyl]-17.beta.-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- SR-01000076011
- NC00414
- UNII-320T6RNW1F
- DB00834
- BSPBio_000238
- Mifepristonum
- BPBio1_000262
- HSCI1_000369
- Opera_ID_562
- C07652
- Mifepristone (Mifeprex)
- Q411240
- Estra-4,9-dien-3-one, 11-(4-(dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-, (11-beta,17-beta)-
- CS-0694789
- MIFEPRISTONE [WHO-DD]
- MFCD00867226
- VGX-410C
- (11R,13S,14S,17S)-11-(4-Dimethylamino-phenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-3-one
- NSC 759862
- 17beta-Hydroxy-11beta-[4-(dimethylamino)-phenyl]-17alpha-(prop-1-ynyl)-estra-4,9-dien-3-one
- HMS2090L22
- Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11beta,17beta)-
- Mifepristone, United States Pharmacopeia (USP) Reference Standard
- CHEMBL438575
- NCGC00255152-01
- BDBM18627
- HMS1568L20
- Estra-4,9-dien-3-one, 11-(4-(dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-, (11beta,17beta)-
- MLS001424271
- 11beta-(4-(Dimethylamino)phenyl)-17-hydroxy-21-methyl-19-nor-17alpha-pregna-4,9-dien-20-m-3-on
- HMS3412D17
- MIFEPRISTONE [USP-RS]
- CHEBI:50692
- NSC652104
- SR-01000076011-9
- CAS-84371-65-3
- 11 Beta-(4-(N,N-dimethylamino)phenyl)-17alpha-(propyl-1-ynyl)-delta-4,9-estradiene-17 beta-ol-3-one
- 84371-65-3
- CCG-101164
- NCGC00025179-09
- SR-01000076011-3
- NCGC00025179-06
- 83203-42-3
- Prestwick_570
- Prestwick2_000299
- Prestwick3_000299
- 122742-25-0
- NCGC00261486-01
- Prestwick1_000299
- BRD-K37270826-001-27-6
- NCGC00179632-01
- EN300-117256
- Mifepristona
- (11beta,17beta)-11-(4-(Dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
- (10S,11S,14S,15S,17R)-17-[4-(dimethylamino)phenyl]-14-hydroxy-15-methyl-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0;{2,7}.0;{11,15}]heptadeca-1,6-dien-5-one
- Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11.beta.,17.beta.)-
- 17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl-1)-17-alpha-(prop-1-ynyl)oestra-4,9-dien-3-one
- NCGC00025179-05
- HMS2230P21
- MIFEPRISTONE (USP-RS)
- HMS3884D12
- RU 38486(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
- RU-486; MIFEPRISTONE
- Pictovir (TM)
- Tox21_110952
- C-1073
- NCGC00025179-07
- 11beta-(4-(Dimethylamino)phenyl)-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-on
- CHEMBL1276308
- SMR000058481
- Mifepristone (JAN/USAN/INN)
- Z1501480424
- MIFEPRISTONE [MI]
- 2w8y
- HMS3262B03
- Mifepristone
-
- MDL: MFCD00867226
- Inchi: 1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
- InChI Key: VKHAHZOOUSRJNA-GCNJZUOMSA-N
- SMILES: C[C@@]12[C@](O)(C#CC)CC[C@H]1[C@@H]1CCC3=CC(CCC3=C1[C@@H](C1C=CC(N(C)C)=CC=1)C2)=O
- BRN: 5779404
Computed Properties
- Exact Mass: 429.26700
- Monoisotopic Mass: 429.266779
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 921
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- Surface Charge: 0
- Tautomer Count: 21
- XLogP3: 3.8
Experimental Properties
- Color/Form: Powder
- Density: 1.0731 (rough estimate)
- Melting Point: 192.0 to 198.0 deg-C
- Boiling Point: 628.6°C at 760 mmHg
- Flash Point: 110 °C
- Refractive Index: 1.6290 (estimate)
- Solubility: Soluble in water (partly), DMF (~30 mg/ml), ethanol (50 mg/ml), methanol, and DMSO (86 mg/ml at 25 °C).
- PSA: 40.54000
- LogP: 5.40650
- Merck: 6186
- Specific Rotation: +138.0° to +144.0° (c=0.5, CHCl3)
- Solubility: It is soluble in methanol or dichloromethane, soluble in ethanol or ethyl acetate, and almost insoluble in water.
- Sensitiveness: Sensitive to heat
Mifepristone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302+H312+H332
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 60-61
- Safety Instruction: S53-S22-S36/37/39-S45
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:KG2955000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R60
Mifepristone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1732-5G |
Mifepristone |
84371-65-3 | >98.0%(T)(HPLC) | 5g |
¥1390.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M126999-25g |
Mifepristone |
84371-65-3 | ≥98% | 25g |
¥1624.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M126999-1g |
Mifepristone |
84371-65-3 | ≥98% | 1g |
¥131.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M126999-5g |
Mifepristone |
84371-65-3 | ≥98% | 5g |
¥412.90 | 2023-09-02 | |
| S e l l e c k ZHONG GUO | S2606-10mM (1mL in DMSO) |
Mifepristone (RU486) |
84371-65-3 | 99.95% | 10mM (1mL in DMSO) |
¥1893.82 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S2606-50mg |
Mifepristone (RU486) |
84371-65-3 | 99.95% | 50mg |
¥647.01 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S2606-200mg |
Mifepristone (RU486) |
84371-65-3 | 99.95% | 200mg |
¥1550.28 | 2023-09-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010638-1g |
Mifepristone |
84371-65-3 | 98% | 1g |
¥127 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010638-5g |
Mifepristone |
84371-65-3 | 98% | 5g |
¥399 | 2024-05-21 | |
| ChemScence | CS-1435-100mg |
Mifepristone |
84371-65-3 | 98.67% | 100mg |
$60.0 | 2022-04-26 |
Mifepristone Production Method
Production Method 1
1.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
Production Method 2
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Production Method 3
1.2 Solvents: Tetrahydrofuran ; -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Acetic acid Solvents: Water ; 2 h, rt → 50 °C
1.5 Solvents: Water
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Production Method 4
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone , Water ; 12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ; 10 - 15 min, 0 °C
2.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ; 10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone , Water ; 30 min, rt; rt → 0 °C
3.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
Production Method 5
2.1 Solvents: Dichloromethane , Water ; pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone , Water ; 12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ; 10 - 15 min, 0 °C
3.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ; 10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone , Water ; 30 min, rt; rt → 0 °C
4.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
Production Method 6
Production Method 7
2.1 Solvents: Acetonitrile ; 5 h, reflux
2.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt
3.1 Solvents: Ethanol , Water ; pH 7.2
Production Method 8
1.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
Production Method 9
1.2 Catalysts: Cuprous chloride ; 10 - 15 min, 0 °C
1.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ; 10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone , Water ; 30 min, rt; rt → 0 °C
2.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
Production Method 10
1.2 Catalysts: Cuprous chloride ; 10 - 15 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; 10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone , Water ; 30 min, rt; rt → 0 °C
2.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
Production Method 11
1.2 Solvents: Tetrahydrofuran ; 50 °C; 1 h, 50 °C
1.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -40 °C
2.2 Solvents: Tetrahydrofuran ; -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Acetic acid Solvents: Water ; 2 h, rt → 50 °C
2.5 Solvents: Water
2.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Production Method 12
1.2 Solvents: Dichloromethane ; -5 °C
1.3 Reagents: Trisodium phosphate ; 8 h, 0 °C
2.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; 1 h, 50 °C; 50 °C → rt
2.2 Solvents: Tetrahydrofuran ; 50 °C; 1 h, 50 °C
2.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -40 °C
3.2 Solvents: Tetrahydrofuran ; -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Acetic acid Solvents: Water ; 2 h, rt → 50 °C
3.5 Solvents: Water
3.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Production Method 13
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone , Water ; 12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ; 10 - 15 min, 0 °C
2.3 Solvents: Tetrahydrofuran ; 10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone , Water ; 30 min, rt; rt → 0 °C
3.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
Production Method 14
1.2 Solvents: Tetrahydrofuran ; 20 min, rt
2.1 Solvents: Dichloromethane , Water ; pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone , Water ; 12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ; 10 - 15 min, 0 °C
3.3 Solvents: Tetrahydrofuran ; 10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone , Water ; 30 min, rt; rt → 0 °C
4.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
Production Method 15
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt
2.1 Solvents: Ethanol , Water ; pH 7.2
Mifepristone Raw materials
- 4-Bromo-N,N-dimethylaniline
- Chlorotrimethylsilane
- (5α,10α,17β)-5,10-Epoxy-17-hydroxy-17-(1-propyn-1-yl)-estr-9(11)-en-3-one Cyclic 1,2-Ethanediyl Acetal;
- Methanesulfonic acid,ion(1-) (8CI,9CI)
- 8-Cyano-7-hydroxy-N-[4-[(11β,17β)-17-hydroxy-3-oxo-17-(1-propyn-1-yl)estra-4,9-dien-11-yl]phenyl]-N,N,α-trimethyl-2-quinolinemethanaminium
- 2-(1-Hydroxyethyl)-7-(methoxymethoxy)-8-quinolinecarbonitrile
- 5β,10β-Epoxy-3,3-ethylenedioxy-17β-hydroxy-17α-(prop-1-ynyl)estr-9(11)-ene
- (5α,10α)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)
- Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal
- Mifepristone
- Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)-
- (5α,11β)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)
- 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
- 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one
- 7-(Methoxymethoxy)-2-[1-[(methylsulfonyl)oxy]ethyl]-8-quinolinecarbonitrile
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Mifepristone Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Mifepristone
Comprehensive Overview of Mifepristone (CAS No. 84371-65-3): Mechanism, Applications, and Current Research Trends
Mifepristone, also known as RU-486 or Mifegyne, is a synthetic steroid compound with the CAS registry number 84371-65-3. As a selective progesterone receptor antagonist, it has garnered significant attention in medical and pharmaceutical research due to its unique pharmacological profile. The compound's molecular formula is C29H35NO2, with a molecular weight of 429.6 g/mol, and it exhibits poor water solubility but good lipid solubility.
Originally developed in the 1980s, Mifepristone has become a subject of intense study for its dual action as both an antiglucocorticoid and anti-progestogenic agent. Current research focuses on its potential applications beyond reproductive health, including investigations into Cushing's syndrome treatment, psychiatric disorders, and even certain oncological conditions. The compound's ability to modulate hormone receptors makes it particularly interesting for researchers exploring endocrine-disrupting chemicals and their effects on human physiology.
In pharmaceutical formulations, Mifepristone is typically administered orally, with bioavailability ranging from 25-70% depending on dosing conditions. Its pharmacokinetic profile shows rapid absorption (peak plasma concentrations within 1-2 hours) and extensive metabolism primarily by CYP3A4 enzymes. The compound's elimination half-life averages 18-40 hours, contributing to its sustained biological effects. These characteristics have prompted numerous drug delivery system studies aiming to optimize its therapeutic window.
Recent advancements in Mifepristone research have explored its potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest its glucocorticoid receptor antagonism may reduce neuroinflammation, a hot topic in current neurological research. Additionally, investigations into its effects on metabolic syndrome components—such as insulin resistance and lipid metabolism—have shown promising preclinical results, aligning with growing public interest in metabolic health solutions.
The safety profile of Mifepristone has been extensively documented through decades of clinical use. Common adverse effects include nausea, fatigue, and uterine cramping, typically mild to moderate in severity. Ongoing pharmacovigilance studies continue to monitor its long-term safety, particularly for newer potential indications. This safety data is crucial as researchers investigate repurposing existing drugs—a cost-effective strategy gaining traction in pharmaceutical development.
From a chemical perspective, Mifepristone (CAS 84371-65-3) belongs to the 19-norsteroid class, featuring a distinctive 11β-(4-dimethylaminophenyl) substitution that confers its receptor antagonism properties. Analytical methods for its quantification—including HPLC-MS and UV spectrophotometry—are well-established, supporting quality control in pharmaceutical manufacturing. Stability studies indicate the compound is sensitive to light and oxidation, requiring protective storage conditions.
Emerging trends in personalized medicine have sparked interest in Mifepristone's pharmacogenomics, particularly regarding CYP3A4 polymorphisms that may affect drug metabolism. This aligns with broader healthcare movements toward precision dosing and individualized therapy. Furthermore, its potential role in cancer immunotherapy combinations is being explored, tapping into the booming field of immuno-oncology research.
Environmental scientists have also examined Mifepristone's ecotoxicological profile, given its detection in wastewater systems. While showing low acute toxicity to aquatic organisms, its potential as an endocrine disruptor in wildlife populations remains an active area of study—a concern mirroring public interest in pharmaceutical pollution and water contamination issues.
In regulatory contexts, Mifepristone's status varies globally, with approvals for different indications across jurisdictions. This complex landscape reflects evolving understandings of its risk-benefit ratio and changing societal attitudes toward reproductive health medications. The compound's patent expiration has enabled generic versions in some markets, impacting pharmaceutical economics and accessibility discussions.
Future research directions for Mifepristone (CAS 84371-65-3) include novel derivative development to enhance selectivity, reduce side effects, or improve pharmacokinetics. The growing field of computational drug design offers tools to optimize its molecular structure for specific applications. Additionally, combination therapies utilizing Mifepristone's unique mechanism may unlock new treatment paradigms for hormone-responsive conditions.
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